5-Isobutylnaphthalene-1-acetic acid
Description
Structurally, this compound features a naphthalene backbone substituted with an isobutyl group at position 5 and an acetic acid moiety at position 1. Such substitutions are critical in determining solubility, reactivity, and biological activity. Analogous compounds, such as 1-Naphthaleneacetic acid (NAA) and other naphthalene derivatives, are widely studied for applications in agrochemicals, pharmaceuticals, and industrial chemistry .
Properties
CAS No. |
72221-66-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[5-(2-methylpropyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C16H18O2/c1-11(2)9-12-5-3-8-15-13(10-16(17)18)6-4-7-14(12)15/h3-8,11H,9-10H2,1-2H3,(H,17,18) |
InChI Key |
MJPDFVFWDUWGPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Canonical SMILES |
CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Synonyms |
5-isobutyl-1-naphthylacetic acid 5-isobutylnaphthalene-1-acetic acid IBNAA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylnaphthalene-1-acetic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation reaction with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the isobutyl group at the 5-position.
Acetic Acid Introduction: The resulting 5-isobutylnaphthalene is then subjected to a carboxylation reaction using carbon dioxide (CO2) and a strong base like sodium hydroxide (NaOH) to introduce the acetic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Isobutylnaphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
5-Isobutylnaphthalene-1-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Isobutylnaphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthalene Derivatives
Structural and Functional Differences
- Isophthalic Acid lacks the naphthalene backbone but shares carboxylic acid functionality, making it more suitable for industrial polymer synthesis due to its rigidity and thermal stability . Sulfonic acid derivatives (e.g., 5-Hydroxy-naphthalene-1-sulfonic acid amide) exhibit higher water solubility and reactivity, favoring applications in detergents or pharmaceuticals .
Research Findings and Gaps
- Ecotoxicology : Derivatives like 1-Naphthaleneacetic acid require further ecological risk assessments due to incomplete data on biodegradation and aquatic toxicity .
- Synthetic Utility : The isobutyl group in the target compound may offer steric hindrance advantages in catalysis or drug design, a hypothesis needing experimental validation.
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